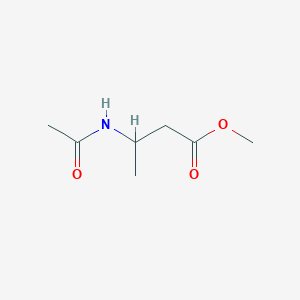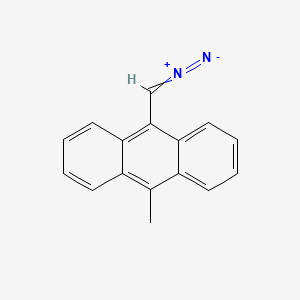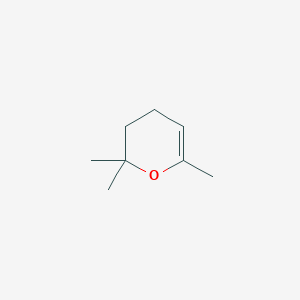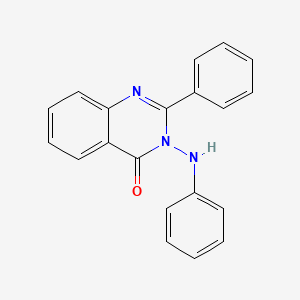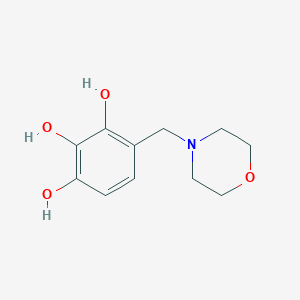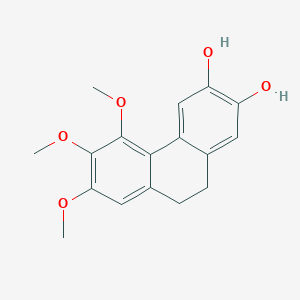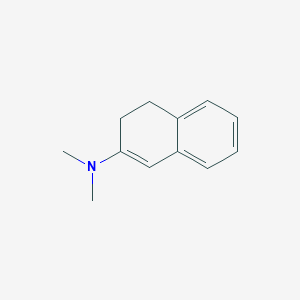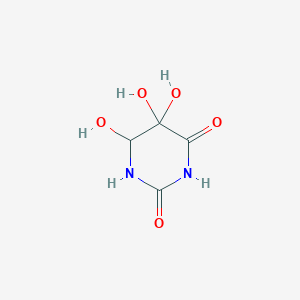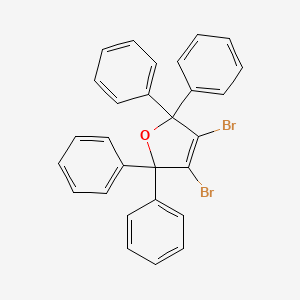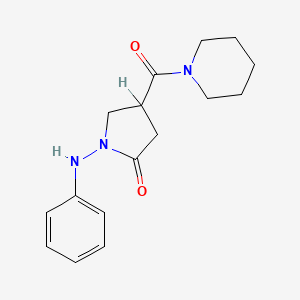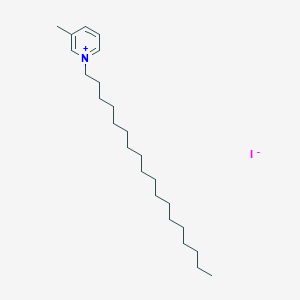
3-Methyl-1-octadecylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-octadecylpyridin-1-ium iodide is a quaternary ammonium compound with the chemical formula C24H44IN It is a derivative of pyridine, where the nitrogen atom is bonded to a methyl group and an octadecyl chain, forming a positively charged pyridinium ion The iodide ion serves as the counterion to balance the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octadecylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctadecane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
3-Methylpyridine+1-Iodooctadecane→3-Methyl-1-octadecylpyridin-1-ium iodide
The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The purification process may involve multiple recrystallization steps or the use of chromatographic techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-octadecylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of 3-Methyl-1-octadecylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 3-Methyl-1-octadecylpyridin-1-ium N-oxide.
Reduction: Formation of secondary or tertiary amines depending on the reducing conditions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-octadecylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant or preservative.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-octadecylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The long hydrophobic octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged pyridinium ion can also interact with negatively charged cellular components, further enhancing its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with a shorter alkyl chain.
3-Carboxy-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridin-1-ium iodide: A structurally related compound with different functional groups.
Uniqueness
3-Methyl-1-octadecylpyridin-1-ium iodide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to other pyridinium compounds with shorter alkyl chains or different functional groups.
Eigenschaften
CAS-Nummer |
47461-28-9 |
|---|---|
Molekularformel |
C24H44IN |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
3-methyl-1-octadecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C24H44N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-20-24(2)23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GTWIDSDNTKORFG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


